![molecular formula C19H13ClO4 B2356887 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one CAS No. 916829-05-5](/img/structure/B2356887.png)
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as flavokawain A, which is a natural compound found in the kava plant. This compound has been studied for its potential therapeutic applications, especially in cancer research.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
- A study by Al-ayed (2011) synthesized derivatives of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one, showing significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853, and notable antioxidant activities (Al-ayed, 2011).
Antimicrobial Activity of Metal Complexes
- Vyas et al. (2009) explored the synthesis of metal complexes with 3-[ {-(3’,4’-di methoxy phenyl) }-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one, revealing enhancement in antimicrobial activity upon coordination of metals with the ligand (Vyas, Nimavat, Jani, & Hathi, 2009).
Synthesis for Warfarin Analogues
- Research by Alonzi et al. (2014) focused on the synthesis of Warfarin and its analogues using polystyrene-supported TBD catalysts, involving the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones (Alonzi et al., 2014).
Crystal Structure and Antimicrobial Functionality
- A 2022 study by Okasha et al. synthesized and analyzed a compound similar to the target molecule, emphasizing its favorable antimicrobial activities and potential for bactericidal and fungicidal effects (Okasha et al., 2022).
Novel Synthesis Techniques
- Singh et al. (2011) reported on the synthesis of a synthetic flavonoid related to the target compound, demonstrating a unique cyclization process (Singh, Singh, Agarwal, & Awasthi, 2011).
Eigenschaften
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-8-5-13-10-16(19(22)24-18(13)11-15)17(21)9-4-12-2-6-14(20)7-3-12/h2-11H,1H3/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZVHVFLAZHHQ-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

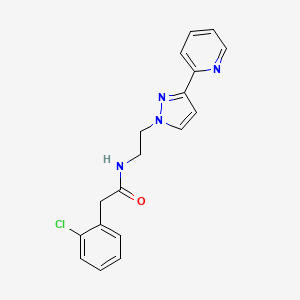

![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)


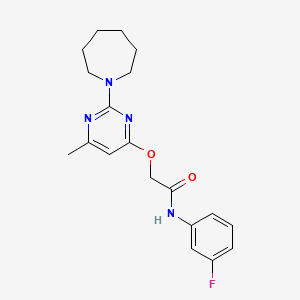
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)
![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)
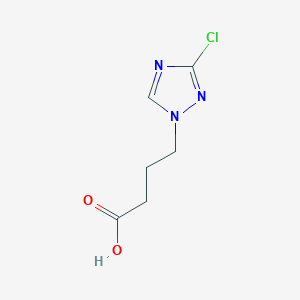
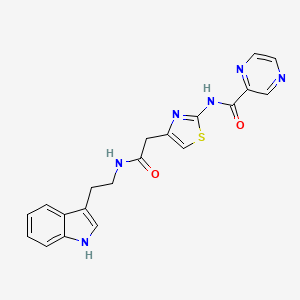
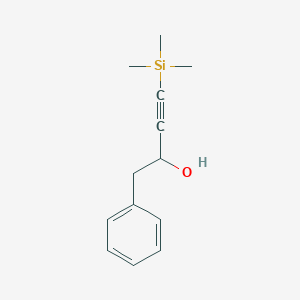
![Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate](/img/structure/B2356825.png)